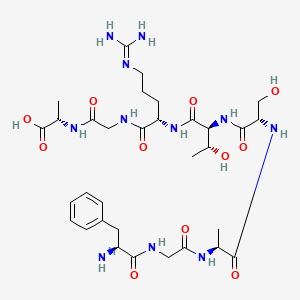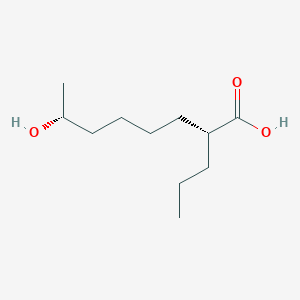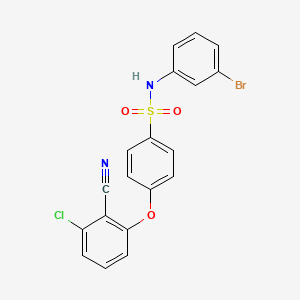![molecular formula C20H19NO2 B14214649 5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione CAS No. 830926-66-4](/img/structure/B14214649.png)
5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzo[b]carbazole core structure, which is known for its biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . The reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired tricyclic indole compound in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using Cl2 or Br2 in the presence of a Lewis acid catalyst like AlCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions typically result in halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. It can bind to DNA, proteins, and enzymes, altering their function and leading to various biological effects. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.
Carbazole: Similar to indole but with an additional benzene ring fused to the pyrrole ring.
Quinoline: Contains a benzene ring fused to a pyridine ring, differing in nitrogen placement.
Uniqueness
5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione is unique due to its specific substitution pattern and the presence of both ethyl and dimethyl groups, which confer distinct chemical and biological properties. Its tricyclic structure also provides a rigid framework that can interact with various biological targets more effectively than simpler analogs .
Propriétés
Numéro CAS |
830926-66-4 |
|---|---|
Formule moléculaire |
C20H19NO2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
5-ethyl-2,2-dimethyl-1H-benzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C20H19NO2/c1-4-21-15-9-10-20(2,3)11-14(15)16-17(21)19(23)13-8-6-5-7-12(13)18(16)22/h5-10H,4,11H2,1-3H3 |
Clé InChI |
ALMNJSOYRTWOPV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(CC(C=C2)(C)C)C3=C1C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate](/img/structure/B14214587.png)

![3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14214597.png)

![Pyrazolo[3,4-A]pyrrolizine](/img/structure/B14214608.png)
![(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14214613.png)
![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14214628.png)
![4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14214634.png)



![10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol](/img/structure/B14214655.png)
